5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid
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Overview
Description
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is an organic compound with the molecular formula C6H3F3O3S and a molecular weight of 212.15 g/mol . This compound features a furan ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the target molecule. The compound’s effects are mediated through these interactions, which can alter the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparison with Similar Compounds
- 5-[(Trifluoromethyl)thio]furan-2-carboxylic acid
- 2-Furancarboxylic acid, 5-[(trifluoromethyl)thio]-
Comparison: Compared to similar compounds, 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring enhanced molecular interactions and stability .
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3S/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMUFPUISRTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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